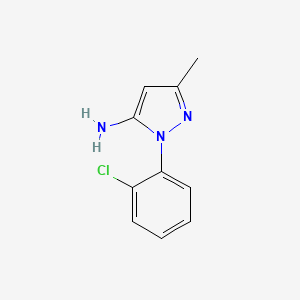

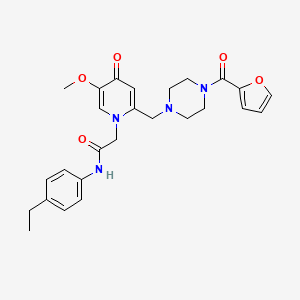

![molecular formula C16H17N3O6 B2795039 dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1993058-65-3](/img/structure/B2795039.png)

dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (DME-ET) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been found to be useful in a variety of areas, including drug delivery, biochemistry, and pharmacology. DME-ET has been studied extensively in recent years and has been found to have a number of beneficial properties.

Scientific Research Applications

Synthesis and Chemical Reactions

Dimroth Rearrangement in Fused Triazolo[1,5-d]-1,2,4-triazine : The compound is synthesized by reacting 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate, followed by a Dimroth rearrangement to yield a tricyclic compound (Ezema et al., 2015).

Synthesis of Triazolyl Oxadiazole and Quinazolinones : It is used in the cycloaddition of dimethyl acetylenedicarboxylate to oxadiazolyl azide and quinazolinone azide (Komaraiah et al., 2007).

Tetrel Bonding Interactions : The compound is involved in establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions in self-assembled dimers (Ahmed et al., 2020).

Synthesis of Acyclic Phosphonate Nucleotide Analogues : It's used in synthesizing various diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2,3-triazol-1-yl)alkylphosphonates (Bankowska et al., 2014).

Xanthine Oxidase Inhibition Studies : The compound shows significant inhibition activities in xanthine oxidase (XO) enzyme studies (Yagiz et al., 2021).

Synthesis of Di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} Terephtalates : The compound is synthesized from the reactions of alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (Kardaş et al., 2022).

Other Applications

Synthesis of Novel N,N′‐bis (1H‐pyrrol‐1‐yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol‐4‐yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides : This one-pot reaction includes the conversion of azido compounds into dimethyl-1-[2-(2-aryl-5-methyl-3-oxo-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazol-4,5-dicarboxylates (Latthe et al., 2007).

Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles : Demonstrates the synthesis of closely related compounds to dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (Nelson et al., 2016).

properties

IUPAC Name |

dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c1-4-25-11-7-5-10(6-8-11)12(20)9-19-14(16(22)24-3)13(17-18-19)15(21)23-2/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORERXSPKISKWSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)

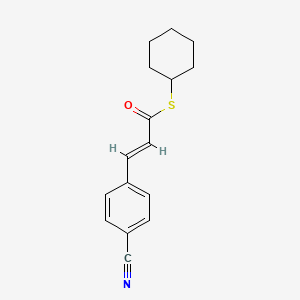

![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)

![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)

![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

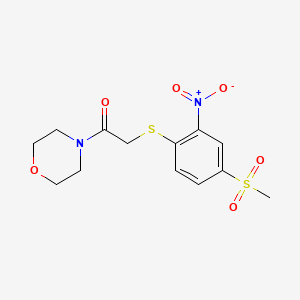

![4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2794972.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794977.png)

![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794979.png)